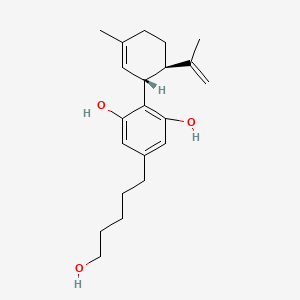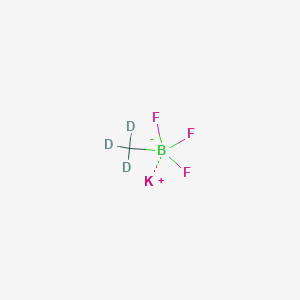
BU 72
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BU 72 is a painkilling opioid drug used in medical research . It is extremely potent, with one of the highest known affinities for the μ-opioid receptor, comparable to carfentanil . It also has extremely high efficacy, giving a stronger maximal effect than the standard full agonist DAMGO .
Molecular Structure Analysis
The IUPAC name for this compound is (2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol . The molecular formula is C28H32N2O2 . The stereochemistry has recently been revised, with the phenyl group in the ® configuration .Mechanism of Action
Properties
| { "Design of the Synthesis Pathway": "The synthesis of BU 72 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)phenol", "1-bromo-3-chloropropane", "Sodium hydride", "Thionyl chloride", "Dimethylformamide", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Sodium chloride", "Water" ], "Reaction": [ "The first step involves the reaction of 4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)phenol with 1-bromo-3-chloropropane in the presence of sodium hydride to yield 4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1-bromo-3-chloropropane.", "The resulting compound is then treated with thionyl chloride in the presence of dimethylformamide to obtain 4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1-chloro-3-(4-chlorobutoxy)benzene.", "The next step involves the reaction of the above compound with sodium hydride and 4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)phenol in diethyl ether to yield 4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1-chloro-3-(4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)phenoxy)benzene.", "The final step involves the treatment of the above compound with hydrochloric acid, followed by the addition of sodium bicarbonate, magnesium sulfate, and sodium chloride to obtain the desired compound BU 72." ] } | |
CAS No. |
173265-76-4 |
Molecular Formula |
C28H32N2O2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1R,2S,4R,6R,10R)-6-methoxy-5,20-dimethyl-4-phenyl-3,20-diazahexacyclo[8.7.3.15,9.01,9.02,6.012,17]henicosa-7,12(17),13,15-tetraen-15-ol |
InChI |
InChI=1S/C28H32N2O2/c1-25-17-26-11-12-28(25,32-3)24(29-23(25)18-7-5-4-6-8-18)27(26)13-14-30(2)22(26)15-19-9-10-20(31)16-21(19)27/h4-12,16,22-24,29,31H,13-15,17H2,1-3H3/t22-,23-,24+,25?,26?,27+,28+/m1/s1 |
InChI Key |
RGJHUVJQGAAZLK-DIZBDODISA-N |
Isomeric SMILES |
CC12CC34C=C[C@@]1([C@H]([C@@]35CCN([C@@H]4CC6=C5C=C(C=C6)O)C)N[C@@H]2C7=CC=CC=C7)OC |
Canonical SMILES |
CC12CC34C=CC1(C(C35CCN(C4CC6=C5C=C(C=C6)O)C)NC2C7=CC=CC=C7)OC |
Synonyms |
[2S-(2α,3α,3aβ,5aα,6β,11bβ,11cα)]-2,3,3a,6,7,11c-Hexahydro-3a-methoxy-3,14-dimethyl-2-phenyl-, 6,11b-(Iminoethano)-3,5a-methano-1H-naphth[2,1-g]indol-10-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




